molecular formula C20H10ClF2NO3 B11071985 2-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid

2-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid

Cat. No.: B11071985
M. Wt: 385.7 g/mol
InChI Key: ZXLQTYQRIBQBAU-UHFFFAOYSA-N
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Description

2-[5-(3-CHLORO-4-FLUOROPHENYL)-2-FURYL]-6-FLUORO-4-QUINOLINECARBOXYLIC ACID is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline carboxylic acid core substituted with chloro and fluoro groups on a phenyl and furyl ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-CHLORO-4-FLUOROPHENYL)-2-FURYL]-6-FLUORO-4-QUINOLINECARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Furyl Ring: The furyl ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions using reagents such as chlorine and fluorine sources.

    Quinoline Formation: The quinoline core is formed through a cyclization reaction involving aniline derivatives and carbonyl compounds under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-CHLORO-4-FLUOROPHENYL)-2-FURYL]-6-FLUORO-4-QUINOLINECARBOXYLIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline carboxylic acids.

Scientific Research Applications

2-[5-(3-CHLORO-4-FLUOROPHENYL)-2-FURYL]-6-FLUORO-4-QUINOLINECARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[5-(3-CHLORO-4-FLUOROPHENYL)-2-FURYL]-6-FLUORO-4-QUINOLINECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, thereby exhibiting antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Fluoro-3-chlorophenylboronic acid
  • 2-Chloro-4-fluorophenylboronic acid

Uniqueness

Compared to these similar compounds, 2-[5-(3-CHLORO-4-FLUOROPHENYL)-2-FURYL]-6-FLUORO-4-QUINOLINECARBOXYLIC ACID is unique due to its quinoline carboxylic acid core, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of 2-[5-(3-CHLORO-4-FLUOROPHENYL)-2-FURYL]-6-FLUORO-4-QUINOLINECARBOXYLIC ACID, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H10ClF2NO3

Molecular Weight

385.7 g/mol

IUPAC Name

2-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid

InChI

InChI=1S/C20H10ClF2NO3/c21-14-7-10(1-3-15(14)23)18-5-6-19(27-18)17-9-13(20(25)26)12-8-11(22)2-4-16(12)24-17/h1-9H,(H,25,26)

InChI Key

ZXLQTYQRIBQBAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C3=NC4=C(C=C(C=C4)F)C(=C3)C(=O)O)Cl)F

Origin of Product

United States

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